molecular formula C11H19N3 B13064306 3-(2-Cyclobutylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine

3-(2-Cyclobutylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13064306
M. Wt: 193.29 g/mol
InChI Key: ANOVUBAJVKRDEC-UHFFFAOYSA-N
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Description

3-(2-Cyclobutylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine is an organic compound that features a cyclobutyl group, a propan-2-yl group, and a pyrazol-5-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Cyclobutylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Cyclobutylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(2-Cyclobutylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial effects.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(2-Cyclobutylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Cyclobutylpropan-2-yl)-1-methyl-1H-pyrazol-4-amine: Similar structure with a different position of the amine group.

    3-(2-Cyclobutylpropan-2-yl)-1-ethyl-1H-pyrazol-5-amine: Similar structure with an ethyl group instead of a methyl group.

    3-(2-Cyclobutylpropan-2-yl)-1-methyl-1H-pyrazol-5-ol: Similar structure with a hydroxyl group instead of an amine group.

Uniqueness

3-(2-Cyclobutylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

5-(2-cyclobutylpropan-2-yl)-2-methylpyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-11(2,8-5-4-6-8)9-7-10(12)14(3)13-9/h7-8H,4-6,12H2,1-3H3

InChI Key

ANOVUBAJVKRDEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCC1)C2=NN(C(=C2)N)C

Origin of Product

United States

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